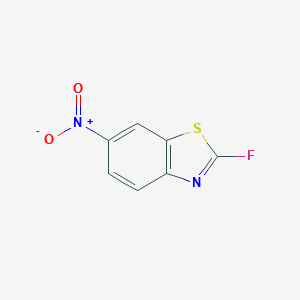
Cyclotriveratrylene
Overview
Description
C₂₇H₃₀O₆ . It is a white solid that is soluble in organic solvents and is known for its unique bowl-shaped conformation. This compound is a macrocycle and is widely used in host-guest chemistry as a molecular host .
Mechanism of Action
Cyclotriveratrylene is an organic compound with the formula ([C_6H_2(OCH_3)_2CH_2]_3). It exists as a white solid that readily dissolves in organic solvents. This macrocycle plays a crucial role in host–guest chemistry as a molecular host .
Target of Action
CTV primarily interacts with various guest molecules due to its unique bowl-shaped conformation The ether groups are positioned at the upper rim, resembling a crown ether. Its host–guest properties are akin to those of calixarenes .
Mode of Action
CTV’s interaction with guest molecules occurs through non-covalent forces, such as hydrogen bonding, van der Waals interactions, and π-π stacking. These interactions lead to encapsulation, solubilization, and immobilization of guest species. Notably, CTV derivatives have been employed in separating mixtures of fullerenes, demonstrating their efficacy in host–guest systems .
Pharmacokinetics
CTV’s pharmacokinetic properties include:
Result of Action
CTV’s action leads to:
Biochemical Analysis
Biochemical Properties
It is known that Cyclotriveratrylene has a bowl-shaped conformation, giving the molecule C 3 symmetry . The ether groups are situated at the upper rim . The compound is related to calixarenes in terms of its host–guest properties and its synthesis .
Molecular Mechanism
It is known that this compound derivatives are known to bind fullerenes . They have also been used in the solubilizing and immobilizing of fullerene compounds
Preparation Methods
Cycloveratrylene can be synthesized through several methods:
From Veratrole Alcohol: One common method involves the acid-catalyzed reaction of veratrole alcohol.
Alternative Synthesis: Another method involves the acid-catalyzed reaction of veratrole and formaldehyde.
Microwave and Infrared Irradiation: A more recent method uses bentonitic clay as a catalyst under microwave heating and infrared irradiation in the absence of solvent.
Chemical Reactions Analysis
Cycloveratrylene undergoes various chemical reactions:
Oxidation: The oxidation of cycloveratrylene can lead to the formation of monoketone and triketone derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the methoxy groups on the aromatic rings.
Host-Guest Interactions: Cycloveratrylene is known for its host-guest behavior, where it can form complexes with various guest molecules, including fullerenes and metal ions.
Scientific Research Applications
Cycloveratrylene has a wide range of applications in scientific research:
Host-Guest Chemistry: It is extensively used as a molecular host in host-guest chemistry, forming complexes with various guest molecules.
Material Science: Cycloveratrylene derivatives are used in the formation of liquid crystals and as structural units for polymer networks and gels.
Medical Applications: Cycloveratrylene-based compounds have been explored for use in medical diagnostics, including improved MRI-based techniques.
Environmental Chemistry:
Comparison with Similar Compounds
Cycloveratrylene is similar to other macrocyclic compounds such as calixarenes and pillararenes. it is unique due to its bowl-shaped conformation and the presence of methoxy groups, which provide specific host-guest interaction properties . Similar compounds include:
Calixarenes: Known for their cup-shaped structures and use in host-guest chemistry.
Pillararenes: Cylindrical macrocycles with applications in molecular recognition and separation processes.
Cycloveratrylene stands out due to its specific structural features and versatile applications in various fields of chemistry and material science.
Properties
IUPAC Name |
5,6,12,13,19,20-hexamethoxytetracyclo[15.4.0.03,8.010,15]henicosa-1(21),3,5,7,10,12,14,17,19-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O6/c1-28-22-10-16-7-18-12-24(30-3)26(32-5)14-20(18)9-21-15-27(33-6)25(31-4)13-19(21)8-17(16)11-23(22)29-2/h10-15H,7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECHEDVCXXVLIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC3=CC(=C(C=C3CC4=CC(=C(C=C4CC2=C1)OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297912 | |
| Record name | Cyclotriveratrylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1180-60-5 | |
| Record name | Cyclotriveratrylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1180-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclotriveratrylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001180605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclotriveratrylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclotriveratrylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOTRIVERATRYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3F2J3T2ZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


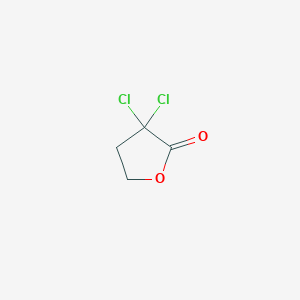
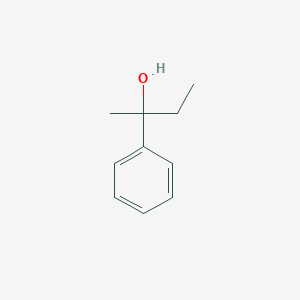

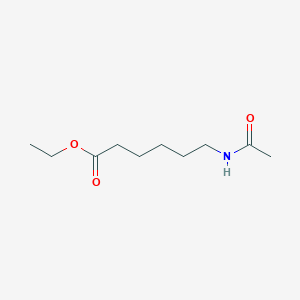
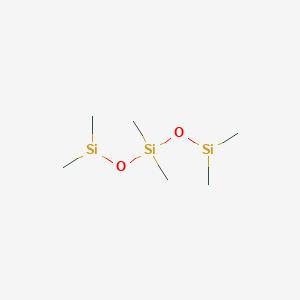
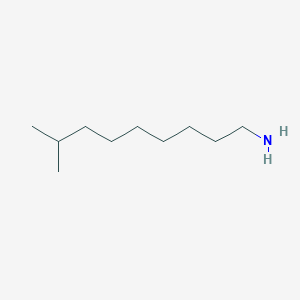

![SPIRO[BICYCLO[2.2.1]HEPT-2-ENE-7,2-[1,3]DIOXOLANE]](/img/structure/B73502.png)
![4-Chloro-3-[(methylamino)sulfonyl]benzoic acid](/img/structure/B73504.png)



![2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B73513.png)
